Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate
Description
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 4-chlorophenylmethylidene group at position 5 and a methyl carboxylate group at position 2. The compound’s Z-configuration at the exocyclic double bond is critical for its stereochemical and biological properties. Thiazolidine derivatives are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and anti-inflammatory effects . The presence of the 4-chlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors involved in disease pathways .
Properties
IUPAC Name |
methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCQXGMKPONWTA-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the condensation reaction between 4-chlorobenzaldehyde and thiazolidine-2,4-dione. This process requires careful control of reaction conditions to ensure the formation of the desired Z-isomer. The reaction is commonly carried out in the presence of an acid catalyst, with methanol acting as the solvent.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as recrystallization and chromatography are employed to purify the compound, ensuring its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: : This reaction can modify the functional groups attached to the thiazolidine ring.
Reduction: : Useful in altering the oxidation state of the compound, impacting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could result in various para-substituted derivatives of the parent compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. For instance, derivatives of thiazolidine compounds have shown promising results against various bacterial strains. The presence of the 4-chlorophenyl group enhances the antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria .
Case Study: Antimicrobial Evaluation
A study published in Pharmaceuticals evaluated several derivatives of thiazolidine compounds, including methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate. In vitro tests demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the substituents could enhance efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for cancer therapy.
Case Study: Anticancer Activity
In a study focusing on various thiazolidine derivatives, researchers found that this compound exhibited cytotoxic effects against multiple cancer cell lines. The compound was tested against breast and colon cancer cells, showing IC50 values that suggest it can effectively inhibit cell proliferation .
Synthesis and Modification
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have focused on optimizing synthetic routes to improve yield and purity while exploring variations in substituents to tailor the compound's pharmacological profile .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites, inhibiting or modifying the function of these biological molecules. This binding can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidine Family
(a) L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
- Structural Differences : L-173 features a piperazine-linked triazole moiety and a difluorophenyl group, enhancing its solubility and antifungal activity compared to the target compound .
- Pharmacological Activity: L-173 demonstrates potent antifungal activity against Candida spp. and Aspergillus spp., with improved solubility due to cyclodextrin complexation .
(b) Z-2,4-Dioxo Analogues (e.g., Compound 5 in )
- Synthesis: Generated via cycloaddition reactions between nitrile oxides and thiazolidinones, these compounds exhibit varied substituents (e.g., 4-methoxyphenyl) that modulate reactivity and stability .
- Functional Differences : The methyl carboxylate group in the target compound may confer distinct electronic effects compared to benzyl or aryl substituents in analogues, influencing metabolic stability .
(c) 3-[(5Z)-5-[[4-Ethenyl...]propanoate (Pyrrole-Containing Analogues)
- Structural Contrast: This compound contains three pyrrole rings and a propanoate chain, enabling coordination with metal ions (e.g., nickel, vanadium) in biological systems . The target compound lacks such metal-binding motifs, limiting its utility in metalloenzyme inhibition.
(d) Claficapavir (INN Recommended Name)
- Core Structure : Claficapavir incorporates a furan ring and sulfanylidene group, diverging from the target compound’s chlorophenylmethylidene and dioxo-thiazolidine core .
- Pharmacokinetics : The sulfanylidene group in Claficapavir may enhance metabolic resistance compared to the dioxo group in the target compound .
Table 1: Comparative Analysis of Thiazolidine Derivatives
Substituent Effects on Bioactivity
- 4-Chlorophenyl vs.
- Methyl Ester vs. Propanoate Chain: The methyl ester in the target compound offers metabolic liability (esterase hydrolysis), whereas propanoate-containing analogues () may exhibit prolonged half-lives .
Biological Activity
Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C12H8ClNO4S
- Molecular Weight : 303.71 g/mol
- CAS Number : 10063240
The compound features a thiazolidine ring with a dioxo group and a chlorophenyl substituent, which contributes to its biological activity.
Biological Activities
This compound exhibits a range of biological activities:
- Antidiabetic Activity :
- Antimicrobial Properties :
-
Anticancer Potential :
- Thiazolidinone derivatives are noted for their anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest it may induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.
- Mitochondrial Interaction : It is hypothesized that the compound interacts with mitochondrial targets, leading to altered energy metabolism and increased apoptosis in cancer cells .
Research Findings and Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives in various therapeutic areas:
Q & A
Q. Advanced Research Focus
- Molecular docking : Density Functional Theory (DFT) calculations optimize the geometry, while AutoDock Vina simulates interactions with enzymes (e.g., PPAR-γ or COX-2). The 4-chlorophenyl group shows hydrophobic contacts, and the thiazolidinone carbonyl forms hydrogen bonds .
- Limitations :
- Validation : Correlate docking scores with experimental IC values from enzyme inhibition assays.
What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Advanced Research Focus
Discrepancies arise due to:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) .
- Cellular context : Test cytotoxicity (via MTT assay) alongside bioactivity to differentiate specific vs. nonspecific effects.
- Metabolic stability : Evaluate microsomal stability (e.g., liver S9 fractions) to identify rapid degradation in certain assays .
- Structural analogs : Compare with derivatives lacking the 4-chloro group to isolate pharmacophore contributions .
How do steric and electronic effects of the 4-chlorophenyl substituent influence the compound’s stability and reactivity?
Q. Basic Research Focus
- Steric effects : The bulky 4-chlorophenyl group hinders rotation around the exocyclic double bond, stabilizing the Z-isomer .
- Electronic effects : The electron-withdrawing Cl atom polarizes the benzylidene moiety, enhancing electrophilicity at C5 for nucleophilic attacks .
- Stability : The substituent reduces photodegradation by absorbing UV light (λ ~280 nm), as shown in accelerated stability studies .
What analytical techniques are critical for quantifying trace impurities in synthesized batches?
Q. Basic Research Focus
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve intermediates (e.g., Schiff base byproducts) with detection limits <0.1% .
- TLC : Silica gel GF plates (ethyl acetate/hexane, 3:7) monitor reaction progress.
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Q. Advanced Research Focus
- Core modifications : Replace the thiazolidinone with oxazolidinone to reduce metabolic liability.
- Substituent effects : Introduce electron-donating groups (e.g., -OCH) at the para position to modulate logP and target engagement .
- Pharmacokinetic profiling : Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding (equilibrium dialysis) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
